molecular formula C19H18N2O2 B13965058 2-Morpholino-4,5-diphenyloxazole CAS No. 20503-74-6

2-Morpholino-4,5-diphenyloxazole

Cat. No.: B13965058
CAS No.: 20503-74-6
M. Wt: 306.4 g/mol
InChI Key: GZOHDOWIEUISBL-UHFFFAOYSA-N
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Description

2-Morpholino-4,5-diphenyloxazole is a heterocyclic compound with the molecular formula C19H18N2O2. It is known for its unique structure, which includes a morpholine ring fused to a diphenyloxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-4,5-diphenyloxazole typically involves the reaction of 2-chloro-4,5-diphenyloxazole with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-4,5-diphenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Morpholino-4,5-diphenyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-4,5-diphenyloxazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, such as kinases, which play a role in cell cycle regulation and cytokinesis. The compound’s unique structure allows it to bind to these targets effectively, thereby modulating their activity .

Comparison with Similar Compounds

Comparison: 2-Morpholino-4,5-diphenyloxazole stands out due to its unique combination of a morpholine ring and a diphenyloxazole moiety. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For instance, the presence of the morpholine ring enhances its solubility and reactivity, which can be advantageous in synthetic and medicinal chemistry .

Properties

CAS No.

20503-74-6

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(4,5-diphenyl-1,3-oxazol-2-yl)morpholine

InChI

InChI=1S/C19H18N2O2/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)23-19(20-17)21-11-13-22-14-12-21/h1-10H,11-14H2

InChI Key

GZOHDOWIEUISBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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